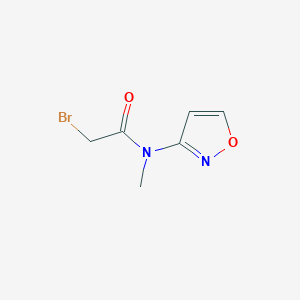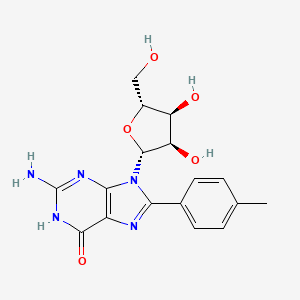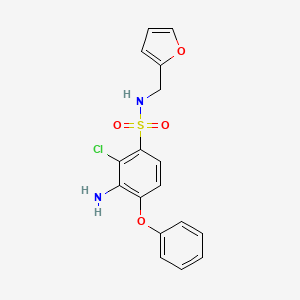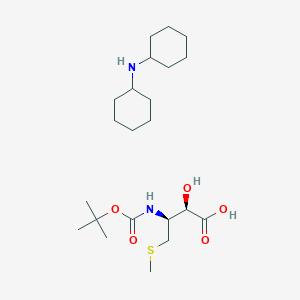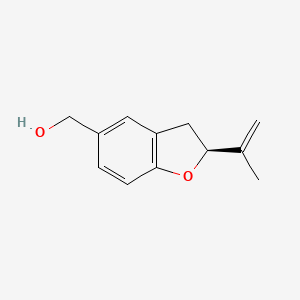
(S)-(2-(Prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(2-(Prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl)methanol is an organic compound that belongs to the class of benzofurans. This compound is characterized by a benzofuran ring system with a methanol group attached to it. The (S)-configuration indicates that the compound has a specific stereochemistry, which can influence its biological activity and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-(Prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl)methanol typically involves several steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Prop-1-en-2-yl Group: This step often involves alkylation reactions where the prop-1-en-2-yl group is introduced to the benzofuran ring.
Attachment of the Methanol Group: This is usually done through hydroxylation reactions where a hydroxyl group is introduced to the benzofuran ring, followed by reduction to form the methanol group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The benzofuran ring can undergo substitution reactions where different functional groups replace the existing groups on the ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated benzofurans, aminated benzofurans.
Scientific Research Applications
(S)-(2-(Prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-(2-(Prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl)methanol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
®-(2-(Prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl)methanol: The enantiomer of the compound with different stereochemistry.
2,3-Dihydrobenzofuran-5-ylmethanol: Lacks the prop-1-en-2-yl group.
Benzofuran-5-ylmethanol: Lacks the dihydro structure.
Uniqueness
(S)-(2-(Prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl)methanol is unique due to its specific stereochemistry and the presence of both the prop-1-en-2-yl group and the methanol group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
63587-65-5 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
[(2S)-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl]methanol |
InChI |
InChI=1S/C12H14O2/c1-8(2)12-6-10-5-9(7-13)3-4-11(10)14-12/h3-5,12-13H,1,6-7H2,2H3/t12-/m0/s1 |
InChI Key |
MBZDDRANQLUORI-LBPRGKRZSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC2=C(O1)C=CC(=C2)CO |
Canonical SMILES |
CC(=C)C1CC2=C(O1)C=CC(=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethoxy-1-methyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B15211743.png)
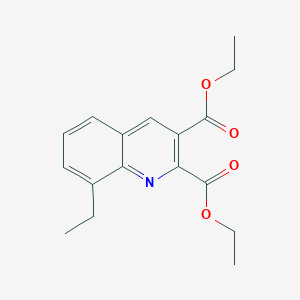
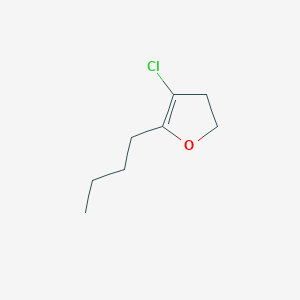
![2-Methylhexahydro[1,2]oxazolo[4,5-c]pyridin-3(2H)-one](/img/structure/B15211766.png)
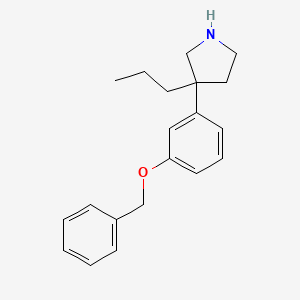
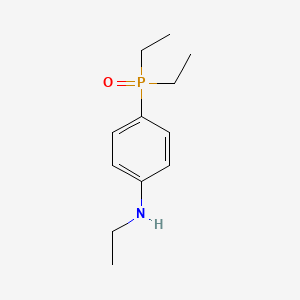
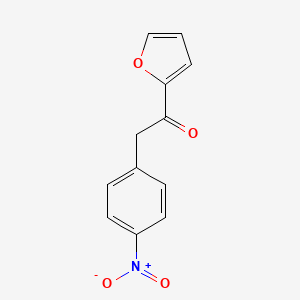
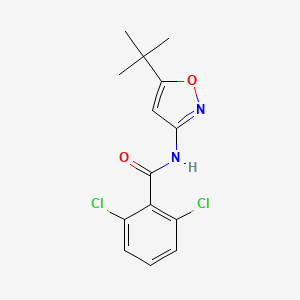
![Acetic acid, [3-[2-(3,4-diphenyl-1H-pyrazol-1-yl)ethyl]phenoxy]-](/img/structure/B15211784.png)
![(4aS,7aR)-6-Butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B15211797.png)
